

Application Note: High-Fidelity Synthesis of Methyl 2-hydroxy-2-(3-iodophenyl)acetate

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Compound of Interest

Compound Name: *methyl 2-hydroxy-2-(3-iodophenyl)acetate*

CAS No.: 1864147-09-0

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Executive Summary

This application note details a robust, scalable protocol for synthesizing **methyl 2-hydroxy-2-(3-iodophenyl)acetate** (also known as methyl 3-iodomandelate) starting from 3-iodobenzaldehyde.

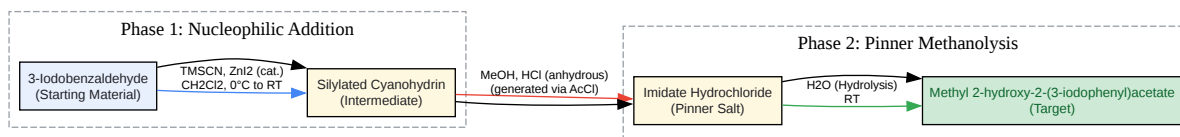
While traditional cyanohydrin synthesis often utilizes hazardous cyanide salts (KCN/NaCN) followed by harsh acidic hydrolysis, this protocol employs Trimethylsilyl Cyanide (TMSCN). This route offers superior safety profiles, higher atom economy, and milder conditions that preserve the sensitive aryl-iodide moiety essential for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions). The conversion proceeds via a two-stage, one-pot telescoping sequence: Lewis-acid catalyzed cyanosilylation followed by acid-mediated Pinner methanolysis.

Retrosynthetic Analysis & Strategy

The synthesis targets the installation of a glycolic ester motif while retaining the meta-iodine substituent. The strategic disconnection relies on the polarity inversion of the carbonyl carbon

via cyanide addition.

Reaction Pathway Diagram



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Figure 1: Strategic workflow for the synthesis of methyl 3-iodomandelate.

Experimental Protocol

Materials & Reagents Table

Reagent	MW (g/mol)	Equiv.[1][2][3] [4]	Role	Handling Note
3-Iodobenzaldehyde	232.02	1.0	Substrate	Light sensitive; store in dark.
TMSCN	99.21	1.2	Reagent	Toxic; hydrolyzes to HCN. Use in fume hood.
Zinc Iodide (ZnI ₂)	319.22	0.05	Catalyst	Hygroscopic; weigh quickly.
Methanol (MeOH)	32.04	Solvent	Solvent	Must be anhydrous for Pinner step.
Acetyl Chloride	78.50	3.0	Reagent	Generates anhydrous HCl in situ.
Dichloromethane (DCM)	84.93	Solvent	Solvent	Anhydrous.

Phase 1: Cyanosilylation

Objective: Formation of 2-(3-iodophenyl)-2-((trimethylsilyl)oxy)acetonitrile.

- Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
- Charging: Under a nitrogen atmosphere, charge the flask with 3-iodobenzaldehyde (10.0 mmol, 2.32 g) and anhydrous DCM (20 mL).
- Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.5 mmol, 160 mg) in one portion.
- TMSCN Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TMSCN (12.0 mmol, 1.5 mL) dropwise via syringe over 10 minutes.

- Mechanistic Note: ZnI_2 activates the carbonyl oxygen, facilitating the nucleophilic attack of the cyanide.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.
 - Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot should disappear, replaced by a less polar silyl ether spot.
- Workup (Optional): For high-purity applications, remove the solvent in vacuo to obtain the crude silylated cyanohydrin as a yellow oil. For a telescoping process, proceed directly to Phase 2 after solvent exchange.

Phase 2: Pinner Methanolysis & Hydrolysis

Objective: Conversion of the nitrile to the methyl ester and cleavage of the silyl group.

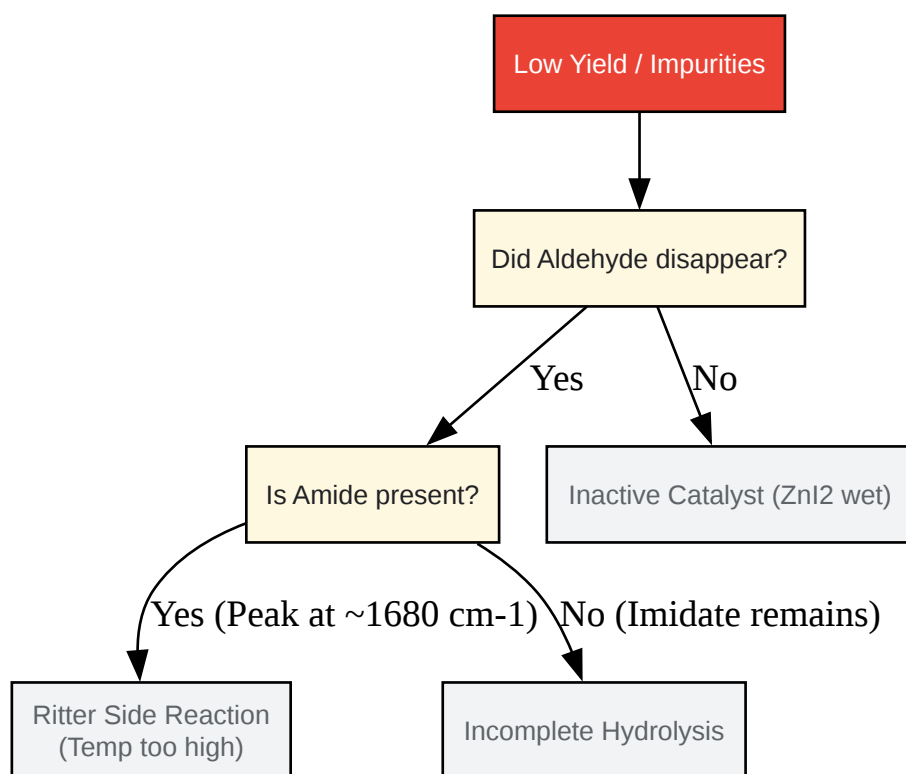
- **** HCl Generation:**** In a separate flask, cool anhydrous Methanol (30 mL) to 0 °C. Dropwise add Acetyl Chloride (30.0 mmol, 2.1 mL) with stirring.
 - Caution: This reaction is exothermic and generates anhydrous HCl in situ.
- Addition: Dissolve the crude intermediate from Phase 1 in a minimal amount of MeOH (5 mL) or add the HCl/MeOH solution directly to the crude oil.
- Pinner Reaction: Stir the mixture at 0 °C for 1 hour, then warm to RT and stir for 12–18 hours.
 - Chemistry: The nitrile reacts with HCl/MeOH to form the imidate hydrochloride salt (Pinner salt).^{[5][6]} Concurrently, the acidic conditions cleave the TMS ether, liberating the secondary alcohol.
- Hydrolysis: Add Water (10 mL) to the reaction mixture and stir vigorously for 1 hour at RT.
 - Critical Step: Water is required to hydrolyze the imidate salt into the ester.^[5] Without this, the imidate may revert or form orthoesters.

- Extraction: Concentrate the mixture in vacuo to remove bulk methanol. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 × 30 mL).
- Washing: Wash the combined organics with saturated NaHCO₃ (to neutralize residual acid) and Brine. Dry over Na₂SO₄.^{[1][4]}

Purification^[4]

- Concentration: Evaporate the solvent to yield a crude yellow oil/solid.
- Chromatography: Purify via flash column chromatography on silica gel.
 - Eluent: Gradient of Hexane:Ethyl Acetate (90:10
70:30).
 - Rf Value: Product typically elutes around Rf 0.3–0.4 in 7:3 Hex/EtOAc.
- Characterization: The product, **Methyl 2-hydroxy-2-(3-iodophenyl)acetate**, is typically obtained as a white to off-white solid or viscous oil.

Critical Process Parameters (CPPs) & Troubleshooting Mechanism of Failure Analysis



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Figure 2: Troubleshooting logic for common synthetic deviations.

Key Optimization Notes

- **Moisture Control (Phase 1):** The cyanosilylation is strictly anhydrous. ZnI_2 is hygroscopic; if the catalyst is wet, the reaction will stall.
- **Temperature (Phase 2):** Do not heat the Pinner reaction above 40 °C. High temperatures favor the rearrangement of the imidate to the primary amide (Ritter-type reaction), which is a dead-end byproduct that is difficult to separate [1].
- **Iodine Stability:** The meta-iodine position is electronically stable under these acidic conditions. Avoid using palladium contaminants in glassware, as oxidative addition could occur if trace metals are present.

Safety & Handling

- **TMSCN Toxicity:** Upon contact with moisture or acid, TMSCN releases Hydrogen Cyanide (HCN) gas, which is fatal.
 - **Protocol:** All rotary evaporation of TMSCN mixtures must be done with a base trap (KOH solution) connected to the vacuum pump exhaust.
 - **Quenching:** Quench all glassware and aqueous waste from Phase 1 with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide [2].
- **Acetyl Chloride:** Reacts violently with water. Perform the methanolysis preparation in a well-ventilated fume hood.

References

- **Pinner Reaction Mechanism & Side Reactions**
 - **Source:** Vertex AI Search / NIH.
 - **Context:** Explains the competition between ester formation (hydrolysis of imidate) and amide formation (rearrangement/Ritter type)
 - **Link:**
- **TMSCN Addition Protocols**
 - **Source:** Organic Syntheses / SciSpace.
 - **Context:** Standard protocols for Lewis acid (ZnI₂) catalyzed addition of TMSCN to aldehydes and safety handling of silyl cyanides.
 - **Link:**
- **Synthesis of Hydroxy-Iodo-Benzene Derivatives**
 - **Source:** ChemicalBook / MDPI.
 - **Context:** General handling of iodinated phenolic/benzylic precursors and stability of the iodine moiety during nucleophilic substitutions.
 - **Link:**[7]

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